Cas no 1797570-71-8 (N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)

N-Cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide is a specialized sulfonamide derivative featuring a quinoline core substituted with a cyclopropyl and a 1-methyl-1H-pyrrolylmethyl group. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural framework, which may confer selective binding properties. The quinoline scaffold offers stability and versatility, while the cyclopropyl and pyrrole substituents can influence steric and electronic interactions, enhancing its utility in drug discovery. Its well-defined synthesis pathway allows for consistent purity and scalability, making it suitable for exploratory studies in medicinal chemistry and biological applications.
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide structure
1797570-71-8 structure
商品名:N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
CAS番号:1797570-71-8
MF:C18H19N3O2S
メガワット:341.427362680435
CID:5405206

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]quinoline-8-sulfonamide
    • N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
    • インチ: 1S/C18H19N3O2S/c1-20-12-4-7-16(20)13-21(15-9-10-15)24(22,23)17-8-2-5-14-6-3-11-19-18(14)17/h2-8,11-12,15H,9-10,13H2,1H3
    • InChIKey: LKKFDZMQGJKIRD-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2S(N(C2CC2)CC2=CC=CN2C)(=O)=O)C=CC=1

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5854-3964-5μmol
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
1797570-71-8
5μmol
$63.0 2023-09-09
Life Chemicals
F5854-3964-1mg
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
1797570-71-8
1mg
$54.0 2023-09-09
Life Chemicals
F5854-3964-2μmol
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
1797570-71-8
2μmol
$57.0 2023-09-09
Life Chemicals
F5854-3964-4mg
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
1797570-71-8
4mg
$66.0 2023-09-09
Life Chemicals
F5854-3964-10μmol
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
1797570-71-8
10μmol
$69.0 2023-09-09
Life Chemicals
F5854-3964-15mg
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
1797570-71-8
15mg
$89.0 2023-09-09
Life Chemicals
F5854-3964-5mg
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
1797570-71-8
5mg
$69.0 2023-09-09
Life Chemicals
F5854-3964-10mg
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
1797570-71-8
10mg
$79.0 2023-09-09
Life Chemicals
F5854-3964-3mg
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
1797570-71-8
3mg
$63.0 2023-09-09
Life Chemicals
F5854-3964-20μmol
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide
1797570-71-8
20μmol
$79.0 2023-09-09

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide 関連文献

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamideに関する追加情報

N-Cyclopropyl-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]Quinoline-8-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1797570-71-8, known as N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development, catalysis, and advanced materials. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the study of this compound.

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in its structure. The quinoline skeleton is a fundamental building block in organic chemistry, often used as a scaffold for designing bioactive molecules. The sulfonamide group attached to the quinoline ring at the 8-position introduces additional functionality, enhancing the compound's versatility. The presence of the cyclopropyl and pyrrolidinyl groups further diversifies its chemical properties, making it a valuable candidate for various applications.

Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry. The sulfonamide group is known for its ability to form hydrogen bonds, which is crucial for drug-receptor interactions. This makes N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide an attractive lead compound for developing new therapeutic agents. Researchers have explored its potential as an inhibitor of key enzymes involved in diseases such as cancer and neurodegenerative disorders.

The synthesis of N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide involves a series of carefully optimized steps to ensure high yields and purity. The process typically begins with the preparation of quinoline derivatives, followed by functionalization at the 8-position with a sulfonamide group. The introduction of the cyclopropyl and pyrrolidinyl substituents requires precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity.

One of the most exciting developments in the study of this compound is its application in catalysis. The unique electronic properties of quinoline derivatives make them excellent candidates for metal-free catalysts in organic reactions. Recent research has demonstrated that N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yllmethyl]quinoline-sulfonamide can act as an efficient catalyst for cross-coupling reactions, which are widely used in drug synthesis and materials science.

In addition to its role in catalysis, this compound has shown promise in the field of materials science. Its ability to form stable coordination complexes with transition metals makes it a potential candidate for designing new materials with tailored electronic properties. Researchers are exploring its use in creating advanced semiconductors and optoelectronic devices.

The structural flexibility of N-cyclopropyl-N-( ( 1 -m eth yl - 1 H -py rro l - 2 - yl ) me th yl ) quino lin e - 8 - sulfo n amide allows for further modification to tailor its properties for specific applications. For instance, substituting different groups on the quinoline ring or modifying the sulfonamide moiety can lead to compounds with enhanced bioavailability or improved catalytic activity.

As research on this compound continues to advance, it is evident that N-cyclopropyl-N-( ( 1 -m eth yl - 1 H -py rro l - 2 - yl ) me th yl ) quino lin e - 8 - sulfo n amide holds immense potential across multiple disciplines. Its unique combination of structural features and functional groups makes it a versatile tool for addressing challenges in medicine, catalysis, and materials science.

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